REACTION_CXSMILES
|
[CH3:1][C:2]([OH:19])([CH3:18])[CH2:3][N:4]1[CH:8]=[C:7](B2OC(C)(C)C(C)(C)O2)[CH:6]=[N:5]1.[Cl:20][C:21]1[N:26]=[C:25](Cl)[CH:24]=[CH:23][N:22]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1COCC1>O>[Cl:20][C:21]1[N:26]=[C:25]([C:7]2[CH:6]=[N:5][N:4]([CH2:3][C:2]([CH3:1])([OH:19])[CH3:18])[CH:8]=2)[CH:24]=[CH:23][N:22]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
CC(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)(C)O
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 1:1 water
|
Type
|
EXTRACTION
|
Details
|
brine, and extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (Biotage 10 G, eluting with 0:100 to 100:0 ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C=1C=NN(C1)CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.18 mmol | |
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |